molecular formula C12H16FNO2 B8553120 2-Fluoro-4-(2-morpholin-4-yl-ethyl)-phenol

2-Fluoro-4-(2-morpholin-4-yl-ethyl)-phenol

Cat. No.: B8553120
M. Wt: 225.26 g/mol
InChI Key: LPTQMDCYIRAULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(2-morpholin-4-yl-ethyl)-phenol is a useful research compound. Its molecular formula is C12H16FNO2 and its molecular weight is 225.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

2-fluoro-4-(2-morpholin-4-ylethyl)phenol

InChI

InChI=1S/C12H16FNO2/c13-11-9-10(1-2-12(11)15)3-4-14-5-7-16-8-6-14/h1-2,9,15H,3-8H2

InChI Key

LPTQMDCYIRAULU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC2=CC(=C(C=C2)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-benzyloxy-4-(2-bromo-ethyl)-2-fluoro-benzene (1.0 g, 3.2 mmol) and morpholine (278 mg, 3.2 mmol) in DMF (5 mL), was K2CO3 (432 mg, 3.2 mmol) added. The reaction mixture was heated to 60° C. and maintained for 6 hours. The reaction was cooled to room temperature and poured into H2O (50 mL). The organic compound was extracted with ethyl acetate (50 mL) and dried over MgSO4. The ethyl acetate layer was concentrated under vacuum and dissolved in methanol (50 mL). The solution was treated with Pd/C (20 mg) and stirred under H2 (1 atm) for 3 hours. The solid material was filtrated off and the filtrate was concentrated under vacuum to afford the desired compound (790 mg, 93%) as a white oil. The crude compound was used for the next step without further purification. 1H NMR (400 MHz, DMSO-d6) δ 7.33-7.45 (m, 5H), 7.09-7.15 (m, 2H), 6.97-7.01 (m, 1H), 5.13 (s, 2H), 3.56 (m, 4H), 2.64-2.68 (m, 2H), 2.44-2.50 (m, 2H), 2.39 (b, 2H). LCMS 310.5 [MH+].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
278 mg
Type
reactant
Reaction Step Two
Name
Quantity
432 mg
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
93%

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